N~1~-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE
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Overview
Description
N~1~-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenylamine with 2-methoxy-4-formylphenoxyacetic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE shares similarities with other phenylacetamide derivatives and pyrazole-containing compounds.
Eltrombopag: A compound with a similar pyrazole structure, used as a thrombopoietin receptor agonist.
Uniqueness
The uniqueness of N1-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H27N3O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C28H27N3O4/c1-18-10-12-22(14-19(18)2)29-27(32)17-35-25-13-11-21(16-26(25)34-4)15-24-20(3)30-31(28(24)33)23-8-6-5-7-9-23/h5-16H,17H2,1-4H3,(H,29,32)/b24-15+ |
InChI Key |
YSGHIXNXWVVQJT-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC)C |
Origin of Product |
United States |
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